1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone
CAS No.:
Cat. No.: VC15035247
Molecular Formula: C17H17NO
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO |
|---|---|
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone |
| Standard InChI | InChI=1S/C17H17NO/c19-17(13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-5,7-9,11H,6,10,12-13H2 |
| Standard InChI Key | YTTBNPCGOGKUNI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenylethanone belongs to the tetrahydroquinoline family, featuring a partially saturated quinoline ring system fused to a phenyl-acetyl group. The tetrahydroquinoline core consists of a bicyclic structure with a nitrogen atom at position 1, while the ethanone linker (C=O) bridges the aromatic phenyl group to the saturated heterocycle . This configuration introduces both lipophilic (phenyl) and polar (carbonyl) moieties, which may influence its pharmacokinetic properties.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO | |
| Molecular Weight | 251.32 g/mol | |
| CAS Number | Not explicitly reported | |
| Solubility | Likely low in aqueous media | |
| Stability | Stable under standard conditions |
The compound’s low aqueous solubility, inferred from its lipophilic aromatic groups, suggests formulation challenges for in vivo applications, necessitating prodrug strategies or nanocarrier systems .
Synthetic Methodologies
Condensation-Based Synthesis
The primary synthetic route involves the condensation of 2-phenylacetyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of triethylamine (TEA) as a base. Conducted in dichloromethane (DCM) at room temperature, this reaction proceeds via nucleophilic acyl substitution, where the amine group of tetrahydroquinoline attacks the electrophilic carbonyl carbon of the acyl chloride. Purification typically employs recrystallization or column chromatography, yielding the product in moderate to high purity.
Reaction Scheme:
Table 2: Optimization Parameters for Scalable Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | High solubility |
| Temperature | 20–25°C | Minimizes side reactions |
| Base | Triethylamine (2 eq) | Neutralizes HCl |
| Reaction Time | 4–6 hours | Completes acyl transfer |
Industrial-scale production could leverage continuous flow reactors to enhance mixing efficiency and reduce reaction times.
Alternative Synthetic Routes
While the condensation method dominates, alternative pathways include:
Biological Activity and Mechanistic Insights
Table 3: Comparative Bioactivity of Quinoline Derivatives
Anti-Inflammatory Activity
The tetrahydroquinoline moiety may suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling, a pathway implicated in chronic inflammation .
Structure-Activity Relationships (SAR)
Role of the Ethanone Linker
The ethanone group enhances metabolic stability compared to ester or amide linkages, as evidenced by related compounds . Replacement with a thioether or amine group reduces activity, underscoring the carbonyl’s importance in target binding.
Impact of Substituents
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Phenyl Group: Ortho- or para-substituted phenyl rings (e.g., -Cl, -OCH₃) could enhance binding affinity to hydrophobic enzyme pockets .
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Tetrahydroquinoline Saturation: Partial saturation improves solubility over fully aromatic quinolines while retaining planar geometry for DNA interaction.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: High lipophilicity suggests good intestinal absorption but potential first-pass metabolism.
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Distribution: Likely extensive tissue distribution due to moderate plasma protein binding .
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Metabolism: Hepatic CYP450-mediated oxidation of the tetrahydroquinoline ring is anticipated, necessitating metabolite identification .
Toxicity Risks
Quinoline derivatives may exhibit hepatotoxicity or genotoxicity at high doses. Preliminary in vitro assays (e.g., Ames test) are recommended to assess mutagenic potential .
Comparative Analysis with Structural Analogs
2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
This analog replaces the phenyl group with chlorine, reducing molecular weight to 209.67 g/mol . The chloro substituent enhances electrophilicity, potentially increasing reactivity but also toxicity.
Table 4: Key Differences Between Analogs
| Property | 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenylethanone | 2-Chloro Analog |
|---|---|---|
| Molecular Weight | 251.32 g/mol | 209.67 g/mol |
| Reactivity | Moderate | High |
| Bioactivity | Hypothesized broad-spectrum | Limited data |
Future Directions and Research Gaps
Priority Investigations
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In Vitro Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity across cell lines.
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Crystallographic Studies: Resolve ligand-target complexes to guide rational design.
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Prodrug Development: Address solubility limitations via phosphate or PEGylated derivatives.
Collaborative Opportunities
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